molecular formula C8H5Br2NO3 B12334896 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone

Cat. No.: B12334896
M. Wt: 322.94 g/mol
InChI Key: PJZLGWYFDRNTOR-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone (CAS 41877-23-0) is a high-purity halogenated aromatic ketone supplied for advanced research and development. This compound features a reactive α-haloketone group and a bromonitrophenyl ring, making it a valuable bifunctional synthetic intermediate . With a molecular formula of C 8 H 5 Br 2 NO 3 and a molecular weight of 322.94 g/mol, it is a key precursor in nucleophilic substitution reactions, where the bromine on the ethanone chain can be displaced to form new carbon-heteroatom bonds . The electron-withdrawing nitro group on the aromatic ring further enhances its reactivity and directs subsequent transformations, allowing for the synthesis of complex heterocyclic systems and pharmaceutical intermediates . This compound must be handled with extreme care. It is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers must adhere to strict safety protocols, including the use of appropriate personal protective equipment (PPE) and handling in a well-ventilated fume hood. The product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5Br2NO3

Molecular Weight

322.94 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-nitrophenyl)ethanone

InChI

InChI=1S/C8H5Br2NO3/c9-4-8(12)6-3-5(10)1-2-7(6)11(13)14/h1-3H,4H2

InChI Key

PJZLGWYFDRNTOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 1 5 Bromo 2 Nitrophenyl Ethanone

Precursor Synthesis and Functional Group Introduction Strategies

The synthesis of the key intermediate, 1-(5-bromo-2-nitrophenyl)ethanone (B1281013), involves the careful introduction of nitro and bromo groups onto an acetophenone (B1666503) framework. echemi.comsigmaaldrich.comnih.gov The regiochemical outcome of these electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the aromatic ring. Two primary retrosynthetic pathways are considered: the nitration of a bromo-substituted aryl ketone or the bromination of a nitro-substituted aryl ketone.

Selective Nitration of Aryl Ketones

One effective strategy for synthesizing the precursor involves the selective nitration of a pre-existing bromoacetophenone. In this approach, the directing effects of both the bromo and the acetyl groups must be considered to achieve the desired 1-(5-bromo-2-nitrophenyl)ethanone structure. The acetyl group is a deactivating meta-director, while the bromine atom is a deactivating ortho-, para-director. khanacademy.orgmsu.edu

A reported synthesis starts with bromoacetophenone, which is slowly added to a potent nitrating mixture of sulfuric acid and nitric acid at low temperatures (-20 °C). echemi.com This process yields 2-nitro-5-bromoacetophenone, which is an alternative name for the target precursor, in a high yield of 87%. echemi.com The success of this reaction hinges on the careful control of temperature and the potent electrophile generated from the acid mixture, which overcomes the deactivating nature of the substituents on the ring. youtube.com While direct C-H nitration is a common method, achieving high selectivity can be challenging without the appropriate directing groups or reaction conditions. acs.orgnih.gov

Table 1: Conditions for Selective Nitration of Bromoacetophenone echemi.com
Starting MaterialReagentsTemperatureYieldProduct
BromoacetophenoneSulfuric acid/Nitric acid mixture (1:7 v/v)-20 °C87%2-Nitro-5-bromoacetophenone

Regioselective Aromatic Bromination of Substituted Benzene (B151609) Derivatives

An alternative and highly regioselective pathway to 1-(5-bromo-2-nitrophenyl)ethanone is the electrophilic bromination of 2-nitroacetophenone. chemicalbook.com In this scenario, both the nitro group (-NO2) and the acetyl group (-COCH3) are present on the benzene ring prior to bromination. Both of these groups are strong deactivators and meta-directors. khanacademy.orgmsu.edu

The mechanism for electrophilic bromination involves the generation of a strong electrophile, typically by polarizing a bromine molecule (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3). youtube.comlibretexts.org The aromatic ring, acting as a nucleophile, attacks the electrophilic bromine to form a positively charged carbocation intermediate, known as an arenium ion. libretexts.orgmsu.edu This intermediate is resonance-stabilized. In the final step, a base removes a proton from the carbon bearing the new bromine atom, restoring the ring's aromaticity. libretexts.orgmsu.edu

When 2-nitroacetophenone is the substrate, the directing effects of both substituents converge. The position meta to the nitro group (at C-2) is C-5, and the position meta to the acetyl group (at C-1) is also C-5. This alignment powerfully directs the incoming bromine electrophile to the C-5 position, resulting in the highly selective formation of 1-(5-bromo-2-nitrophenyl)ethanone. This convergence of directing effects makes the bromination of 2-nitroacetophenone a predictable and efficient method for obtaining the desired precursor.

Alpha-Bromination Protocols for the Ethanone (B97240) Moiety

Once the 1-(5-bromo-2-nitrophenyl)ethanone precursor is obtained, the final step is the introduction of a second bromine atom, this time on the alpha-carbon of the ethanone side chain. This reaction, known as alpha-halogenation, is a fundamental transformation for ketones and provides access to valuable synthetic intermediates. libretexts.orgshodhsagar.com

Electrophilic Bromination using Molecular Bromine (Br₂)

The use of molecular bromine (Br₂) is a classical and straightforward method for the α-bromination of enolizable ketones. nih.gov The reaction is typically performed in an acidic solvent, such as acetic acid, which catalyzes the tautomerization of the ketone to its enol form. libretexts.orgmasterorganicchemistry.comlibretexts.org The enol acts as the nucleophile, attacking a molecule of Br₂, which serves as the electrophile. masterorganicchemistry.comyoutube.com

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-hydrogens. masterorganicchemistry.com A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol attacks Br₂, leading to the formation of a new C-Br bond and the expulsion of a bromide ion. Finally, deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-bromo ketone. masterorganicchemistry.com While effective, this method involves handling hazardous liquid bromine and can generate corrosive hydrogen bromide (HBr) as a byproduct. shodhsagar.com

Table 2: General Conditions for α-Bromination with Br₂ libretexts.orgnih.gov
Substrate TypeReagentsSolventKey Intermediate
Aryl KetonesBr₂Acetic AcidEnol

Application of N-Bromosuccinimide (NBS) as a Brominating Agent

N-Bromosuccinimide (NBS) is a widely used and more convenient alternative to molecular bromine for α-bromination of ketones. shodhsagar.comnih.gov As a solid, NBS is easier and safer to handle than liquid Br₂. rsc.org The reaction can proceed through either a radical or an ionic pathway, depending on the reaction conditions. nih.govyoutube.com

In the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or light, the reaction follows a free-radical chain mechanism. rsc.orgmasterorganicchemistry.com However, for α-bromination of ketones, an acid-catalyzed ionic pathway is more common. shodhsagar.comnih.gov Catalysts like p-toluenesulfonic acid (p-TsOH) or even ammonium (B1175870) acetate (B1210297) can be employed to facilitate the reaction. shodhsagar.comrsc.orgrsc.org In these cases, the catalyst promotes enol formation, which then reacts with bromine that can be generated in situ from NBS. The use of NBS often provides higher selectivity for mono-bromination compared to Br₂. nih.govrsc.org

Table 3: Catalysts Used in NBS-Mediated α-Bromination of Ketones
CatalystGeneral ConditionsReference
Ammonium Acetate (NH₄OAc)Et₂O at 25°C or CCl₄ at 80°C rsc.orgrsc.org
p-Toluenesulfonic Acid (p-TsOH)Acetonitrile solvent shodhsagar.com
Acidic Al₂O₃Methanol at reflux nih.gov

Oxidative Bromination Techniques (e.g., H₂O₂-HBr Systems)

In line with the principles of green chemistry, oxidative bromination methods have emerged as environmentally friendlier alternatives. The combination of hydrogen peroxide (H₂O₂) and hydrobromic acid (HBr) is a prominent example. iau.irnih.gov This system generates the active brominating agent, Br₂, in situ through the oxidation of HBr by H₂O₂. sciencemadness.orggoogle.com The only byproduct of this oxidation is water, making the process highly atom-economical and reducing hazardous waste. iau.irrsc.org

These reactions are often performed in water, sometimes without the need for any organic solvent or catalyst, further enhancing their green credentials. sciencemadness.orgrsc.orgresearchgate.net The H₂O₂-HBr system has been shown to be effective for the α-bromination of a wide range of ketones, including aryl alkyl ketones, with high selectivity for mono-bromination over di-bromination. rsc.orgresearchgate.net The convenience, safety, and reduced environmental impact make this an attractive modern method for the synthesis of α-bromo ketones like 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone. nih.govrsc.org

Table 4: Features of the H₂O₂-HBr Oxidative Bromination System iau.irrsc.orgresearchgate.net
FeatureDescription
ReagentsHydrogen peroxide (H₂O₂), Hydrobromic acid (HBr)
PrincipleIn situ generation of Br₂ via oxidation of HBr
Key ByproductWater (H₂O)
Typical SolventWater, or solvent-free conditions
AdvantagesInexpensive reagents, reduced environmental impact, high selectivity

Metal-Free Synthetic Approaches for α-Bromoketones

The development of metal-free synthetic routes is a significant goal in modern chemistry to avoid the costs and potential toxicity associated with metal catalysts. organic-chemistry.org For the synthesis of α-bromoketones, several effective metal-free strategies have been established.

One prominent method involves the use of o-iodoxybenzoic acid (IBX) in conjunction with a bromide source like tetraethylammonium (B1195904) bromide. organic-chemistry.org This system facilitates the direct conversion of olefins into α-bromo ketones. organic-chemistry.org Another approach utilizes TsNBr2 (N,N-dibromo-p-toluenesulfonamide), which reacts readily with olefins in an acetone-water mixture at room temperature to produce α-bromo ketones in excellent yields and short reaction times. researchgate.net

Oxidative bromination serves as an environmentally conscious and flexible strategy. bohrium.com Systems such as ammonium bromide (NH4Br) with Oxone® can be used for the selective α-monobromination of various ketones, including aralkyl ketones, under catalyst-free conditions. bohrium.com Similarly, the combination of HBr and H2O2 provides a facile system for the regioselective synthesis of α-bromoketones. nih.gov These methods are notable for their operational simplicity and avoidance of hazardous molecular bromine. organic-chemistry.orgbohrium.com

A selection of metal-free bromination reagents and their applications is summarized in the table below.

Reagent SystemSubstrate TypeKey FeaturesReference
o-Iodoxybenzoic acid (IBX) / Tetraethylammonium bromideOlefinsMild, selective, and facile direct conversion. organic-chemistry.org
TsNBr2 (N,N-dibromo-p-toluenesulfonamide)OlefinsMetal-free, room temperature, short reaction time. researchgate.net
Ammonium Bromide / Oxone®KetonesCatalyst-free, selective α-monobromination. bohrium.com
HBr / H2O2Ketones, OlefinsMild aqueous conditions, good regioselectivity. nih.gov
N-Bromosuccinimide (NBS) / Silica GelKetonesRapid, excellent yields, heterogeneous catalyst. researchgate.net

Bromination of Precursor Alcohols

A highly efficient route to α-bromoketones involves the direct, one-pot transformation of precursor alcohols. This strategy bypasses the need to isolate the intermediate ketone, thereby improving process efficiency. A notable green protocol uses ammonium bromide and Oxone® for the synthesis of α-bromoketones from secondary alcohols. rsc.org This reaction proceeds through two sequential steps: the oxidation of the secondary alcohol to an in-situ generated ketone, followed by oxidative bromination. researchgate.netrsc.org

Another widely used method employs the combination of triphenylphosphine (B44618) (PPh3) and N-bromosuccinimide (NBS). uzhnu.edu.ua This reagent system is effective for converting alcohols to alkyl bromides. uzhnu.edu.ua When applied to the synthesis of α-bromoketones from β-hydroxycarbonyl compounds, the reaction proceeds under mild conditions. For example, the use of PPh3 and NBS provides a simple and mild method for the regioselective conversion of epoxides to vicinal halo-alcohols. uzhnu.edu.ua The choice of solvent, typically DMF, and the need for recrystallized reagents are important for optimal reaction efficiency. uzhnu.edu.ua

The table below compares different methods for converting alcohols to α-bromoketones.

Reagent SystemPrecursor TypeMechanism/FeaturesReference
Ammonium Bromide / Oxone®Secondary AlcoholsOne-pot, two-step process (oxidation then bromination). Green and efficient. rsc.org
Triphenylphosphine (PPh3) / N-Bromosuccinimide (NBS)AlcoholsForms oxyphosphonium salt intermediate. Requires anhydrous conditions. uzhnu.edu.ua
MoO2Cl2 / N-Bromosuccinimide (NBS)β-Hydroxycarbonyl compoundsOne-pot transformation under mild conditions with good yields. organic-chemistry.org

Continuous Flow Synthesis Techniques for α-Bromoketones

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved heat and mass transfer, and scalability. vapourtec.comacs.org These benefits are particularly valuable for hazardous reactions like bromination. acs.orgnih.gov

A continuous flow procedure for the α-bromination of acetophenone has been developed using HBr and bromine in 1,4-dioxane, achieving a 99% yield of 2-bromo-1-phenylethanone with excellent selectivity and no observed ring bromination. nih.gov This highlights the potential for large-scale industrial application. nih.gov Another advanced flow technique involves the in-situ generation of the hazardous Br2 reagent from safer precursors like NaOCl and HBr, which is then immediately used in the bromination reaction before being quenched, minimizing risk. nih.gov

Flow chemistry also enables reactions that are difficult or impossible to perform under batch conditions. vapourtec.com For instance, the formation of unstable intermediates like lithiated dibromomethane (B42720) for producing α-dibromoketones is achievable in flow reactors due to superior control over temperature and reaction times. vapourtec.com Multi-step syntheses of α-halo ketones from N-protected amino acids have been successfully implemented in fully continuous systems, demonstrating the robustness of this technology for producing complex building blocks for pharmaceuticals like HIV protease inhibitors. acs.orgnih.gov

Flow Chemistry ApplicationReagents/MethodologyAdvantagesReference
α-Bromination of AcetophenoneHBr, Bromine in 1,4-dioxaneHigh yield (99%), excellent selectivity, scalable. nih.gov
In-situ Br2 GenerationNaOCl, HBrEnhanced safety by avoiding storage/handling of molecular bromine. nih.gov
Multi-step synthesis of α-Halo KetonesN-protected amino acids, Diazomethane, HBrEnables use of hazardous intermediates safely; high yield and purity. acs.orgnih.gov
Synthesis of α-Chloroketones from EstersChloromethyllithium (transient)Fast (<5s), high throughput (~10.6 g/h), highly chemoselective. researchgate.net

Multi-Step Synthetic Routes and Tandem Reaction Sequences to this compound

The synthesis of a specifically substituted compound like this compound requires a carefully planned multi-step sequence. The principles of retrosynthesis are essential for devising a logical pathway from commercially available starting materials. libretexts.org

A plausible synthetic route could begin with 1-(5-bromo-2-nitrophenyl)ethanone, which is a known compound. sigmaaldrich.com The final step would be a selective α-bromination of this precursor. The synthesis of the precursor itself, 1-(5-bromo-2-nitrophenyl)ethanone, can be envisioned starting from a simpler substituted benzene. For example, one could start with 4-bromo-1-nitrobezene, introduce an acetyl group via Friedel-Crafts acylation, and then perform the α-bromination. However, controlling regioselectivity during acylation can be challenging due to the directing effects of the existing substituents.

A more controlled route is as follows:

Nitration: Start with 3-bromoacetophenone and perform nitration. The acetyl group is a meta-director, and the bromine is an ortho-, para-director. The nitro group is likely to add at the C2 position, ortho to the bromine and meta to the acetyl group, to yield 1-(3-bromo-2-nitrophenyl)ethanone. This is not the desired isomer.

Alternative Route: A more viable pathway starts with 2-nitrotoluene (B74249).

Step 1: Bromination of the Ring. Bromination of 2-nitrotoluene would place the bromine at the 5-position due to the directing effects of the nitro and methyl groups, yielding 5-bromo-2-nitrotoluene.

Step 2: Synthesis of the Ketone. The methyl group of 5-bromo-2-nitrotoluene needs to be converted into an acetyl group. This is a complex transformation. A more standard approach is to start with a molecule that already contains the required carbon skeleton, such as 1-(2-nitrophenyl)ethanone. Bromination of 1-(2-nitrophenyl)ethanone would likely yield 1-(5-bromo-2-nitrophenyl)ethanone.

Step 3: α-Bromination. The final step is the α-bromination of 1-(5-bromo-2-nitrophenyl)ethanone. This can be achieved using various brominating agents, such as bromine in chloroform (B151607) or acetic acid. mdpi.comnih.gov For instance, treating 1-(3-nitrophenyl)ethanone with bromine in chloroform at low temperatures yields the corresponding α-bromo ketone. nih.gov A similar procedure could be applied to 1-(5-bromo-2-nitrophenyl)ethanone to furnish the target compound.

Tandem reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, offer an elegant approach to increasing molecular complexity efficiently. princeton.edu The one-pot conversion of a secondary alcohol to an α-bromoketone, as described previously, is an excellent example of a tandem sequence involving oxidation followed by bromination. rsc.org While a specific tandem route to this compound is not explicitly detailed in the literature, one could be designed starting from 1-(5-bromo-2-nitrophenyl)ethanol. A tandem oxidation-bromination of this alcohol would yield the final product in a single synthetic operation.

Green Chemistry Principles Applied to the Synthesis of Halogenated Aryl Ketones

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of halogenated aryl ketones, which traditionally relies on hazardous reagents like molecular bromine, is an area where green innovations are particularly impactful. bohrium.comnih.gov

Key green strategies include:

Safer Reagents: Replacing molecular bromine with safer alternatives is a primary goal. nih.gov Oxidative bromination methods use benign bromide salts (e.g., NaBr, HBr) in combination with an oxidant like hydrogen peroxide (H2O2) or Oxone®. rsc.orgnih.gov The bromide/bromate (B103136) couple in an aqueous acidic medium is another green alternative for the oxybromination of olefins to α-bromoketones. chemindigest.com The only byproduct in H2O2-based systems is water, making them highly attractive. rsc.org

Catalysis: The use of catalysts, even in small amounts, can replace stoichiometric reagents and enable milder reaction conditions. researchgate.net For example, the electrophilic bromination of arenes with N-bromosuccinimide (NBS) can be catalyzed by substances like p-toluenesulfonic acid or even zwitterionic salts at very low loadings (0.05 mol%). researchgate.netresearchgate.net

Alternative Energy Sources: Microwave irradiation has been used to accelerate bromination reactions, often reducing reaction times and improving yields. mdpi.com Visible-light photooxidation represents another green approach, enabling the direct synthesis of α-bromoketones from alkylarenes using hydrobromic acid under aerobic conditions. rsc.org

Sustainable Solvents: Performing reactions in water or under solvent-free conditions significantly reduces organic waste. researchgate.net The bromination of aromatic compounds has been successfully demonstrated in water using recyclable systems. nih.gov

Electrochemical Synthesis: Direct electrochemical halogenation uses inexpensive inorganic halide sources and electricity as the driving force. rsc.org An "on-site" halogenation strategy, where halogen gas is generated via electrolysis in a separate cell and then used in the reaction, allows for the halogenation of a wide range of substrates, including ketones, under green and scalable conditions. rsc.org

The following table summarizes some green approaches to the synthesis of halogenated ketones.

Green PrincipleMethodologyExample Reagents/ConditionsBenefitsReference
Safer Reagents Oxidative BrominationHBr/H2O2; NaBr/Oxone®; Bromide/Bromate coupleAvoids molecular bromine; water as a byproduct. rsc.orgchemindigest.com
Catalysis Acid CatalysisNBS with p-toluenesulfonic acid (p-TSA)Reduces reagent waste; mild conditions. researchgate.net
Alternative Energy PhotochemistryVisible light, aerobic photooxidation with HBrUses light instead of heat; uses air as an oxidant. rsc.org
Sustainable Solvents Solvent-Free ReactionN-halosuccinimides at 20-80 °CEliminates solvent waste and simplifies purification. researchgate.net
Electrosynthesis On-site Halogen GenerationHalide electrolysisUses electricity as a clean reagent; high atom economy. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 1 5 Bromo 2 Nitrophenyl Ethanone

Reactivity Profile of the α-Bromo Ketone Functionality

The α-bromo ketone is a highly reactive functional group, rendering the α-carbon susceptible to a variety of chemical transformations. The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making the α-carbon highly electrophilic.

Nucleophilic Substitution Reactions at the α-Carbon

The primary reaction pathway for the α-bromo ketone functionality is nucleophilic substitution, predominantly following an SN2 mechanism. youtube.com The carbonyl group enhances the rate of SN2 reactions by stabilizing the transition state. youtube.com This high reactivity allows for the introduction of a wide range of functional groups at the α-position.

The reaction of 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone with various nitrogen-based nucleophiles, such as primary and secondary amines, is a direct route to the synthesis of α-amino ketones. rsc.org These compounds are valuable synthons in medicinal and synthetic chemistry. rsc.org The reaction proceeds via a standard SN2 mechanism where the amine displaces the bromide ion.

For instance, the reaction with a generic primary or secondary amine can be represented as follows:

General Reaction Scheme: Synthesis of α-Amino Ketones

Reactant A Reactant B Product

Where R¹ and R² can be hydrogen, alkyl, or aryl groups.

Research has shown that α-bromo ketones can react with heterocyclic amines, such as piperazine, to form intermediates that are further functionalized. For example, 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone derivatives are synthesized and then coupled with other molecules like tetrazoles. researchgate.net This highlights the utility of the α-carbon as a point for molecular elaboration.

The electrophilic α-carbon readily reacts with a variety of other nucleophiles.

Sulfur Nucleophiles: Thiolates (R-S⁻) are potent nucleophiles that efficiently displace the bromide to form α-thio ketones. msu.edu Given that sulfur is a much better nucleophile than oxygen in this context, these reactions are typically rapid and high-yielding. msu.edu

Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alcohols and alkoxides, also participate in substitution reactions. evitachem.comacs.org Reaction with an alcohol (R-OH) in the presence of a base, or with an alkoxide (R-O⁻), leads to the formation of α-alkoxy ketones.

Carbon Nucleophiles: Carbon-based nucleophiles, like enolates or organometallic reagents, can form new carbon-carbon bonds at the α-position. evitachem.com This allows for the extension of the carbon skeleton, leading to more complex molecular architectures.

The table below summarizes these nucleophilic substitution reactions.

Table of Nucleophilic Substitution Reactions

Nucleophile Type Example Nucleophile Product Class
Nitrogen Ammonia (NH₃), Piperidine α-Amino Ketone
Sulfur Sodium thiomethoxide (NaSCH₃) α-Thioether Ketone
Oxygen Sodium methoxide (B1231860) (NaOCH₃) α-Alkoxy Ketone

Rearrangement Reactions (e.g., Favorskii-type)

Under basic conditions, particularly with alkoxides, α-halo ketones can undergo the Favorskii rearrangement. libretexts.org This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which then opens to yield a rearranged carboxylic acid or ester derivative. acs.org For this compound, treatment with a base like sodium hydroxide (B78521) could potentially lead to the formation of (5-bromo-2-nitrophenyl)acetic acid. The use of an alkoxide, such as sodium ethoxide, would yield the corresponding ethyl ester. This rearrangement offers a pathway to synthetically useful carboxylic acid derivatives from α-bromo ketones. acs.org

Transformations Involving the Nitro Group

The nitro group on the aromatic ring is a versatile functional handle that can be transformed into various other groups, most notably an amino group.

Catalytic Hydrogenation and Chemical Reduction to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. wikipedia.org A variety of methods exist for this conversion, offering different levels of chemoselectivity, which is crucial for a polyfunctional molecule like this compound. organic-chemistry.org

Catalytic Hydrogenation: This method typically employs a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel with hydrogen gas. wikipedia.org It is a clean and efficient method, but care must be taken to avoid reduction of other functional groups. In some cases, catalytic hydrogenation can also lead to the reduction of the ketone or dehalogenation.

Chemical Reduction: A wide array of chemical reagents can reduce the nitro group. scispace.com These methods are often more chemoselective. For instance, using tin (Sn) or iron (Fe) metal in the presence of a strong acid (like HCl) is a classic method that selectively reduces the nitro group while leaving the ketone functionality intact. scispace.com Other reagents like sodium hydrosulfite or sodium sulfide (B99878) can also be employed for this purpose. wikipedia.org The choice of reagent is critical to selectively target the nitro group without affecting the α-bromo ketone or the aryl bromide. organic-chemistry.orgscispace.com

The following table summarizes common reduction methods.

Table of Reduction Methods for the Nitro Group

Reagent/Catalyst Conditions Product Selectivity Notes
H₂, Pd/C Ethanol, Room Temperature 1-(2-Amino-5-bromophenyl)-2-bromoethanone May cause dehalogenation or ketone reduction under harsh conditions.
Sn, HCl Heat 1-(2-Amino-5-bromophenyl)-2-bromoethanone Generally selective for the nitro group over the ketone. scispace.com
Fe, HCl/Acetic Acid Heat 1-(2-Amino-5-bromophenyl)-2-bromoethanone A common and often selective method for nitro reduction.

Other Functional Group Interconversions of the Nitro Moiety

Beyond reduction, the nitro group on the aromatic ring can undergo other significant transformations. One notable conversion is the Nef reaction, which transforms a primary or secondary nitroalkane into a carbonyl compound through acid hydrolysis of its corresponding nitronate salt. mdma.chwikipedia.orgorganic-chemistry.orgalfa-chemistry.com While the target compound itself is an aromatic nitro compound, this reaction is a fundamental transformation of the nitro group. The classical Nef reaction requires the formation of a nitronate salt by deprotonation at the α-carbon, a condition not directly applicable to the aromatic nitro group itself but relevant in the broader context of nitro group chemistry. wikipedia.orgorganic-chemistry.org The mechanism proceeds through protonation of the nitronate salt to form a nitronic acid, which upon further protonation and nucleophilic attack by water, ultimately decomposes to a carbonyl compound and nitrous oxide. wikipedia.org

More relevant to the subject compound are intramolecular reactions involving the ortho-nitro group. For instance, derivatives of 2-nitrophenyl ethanone (B97240) can undergo intramolecular cyclization. Studies have shown that related compounds, like 2-(2-nitrophenyl)-1H-benzo[d]imidazoles, can undergo reductive cyclization. rsc.org Similarly, 5-nitro-substituted furfuryl amides have been observed to undergo unusual isomerization-cyclization reactions. nih.gov In the case of this compound, the proximity of the bromoacetyl group to the nitro group could potentially facilitate intramolecular cyclization under specific reaction conditions, possibly involving the enolate of the ketone interacting with the nitro group. researchgate.net

Reactivity of the Brominated Aromatic Ring

The two bromine atoms on the phenyl ring are key sites for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds from aryl halides. wikipedia.org The Suzuki-Miyaura and Sonogashira reactions are prominent examples, utilizing organoboron reagents and terminal alkynes, respectively.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For this compound, both bromine atoms are potential sites for Suzuki coupling. The general reactivity trend for aryl halides in these couplings is I > Br > Cl. wikipedia.orglibretexts.org Since both reactive sites are aryl bromides, selectivity will be governed by electronic and steric factors. The bromine atom at the C-5 position is para to the nitro group and meta to the bromoacetyl group. The bromine at the C-2 position of the starting material from which the title compound is derived (1,4-dibromo-2-nitrobenzene) is ortho to the nitro group. The strong electron-withdrawing nature of the nitro and bromoacetyl groups deactivates the ring, but the relative position of these groups influences the electronic environment of each C-Br bond. In dihaloarenes, coupling often occurs at the more electrophilic site. libretexts.org Studies on the Suzuki-Miyaura coupling of arylnaphthalenes have shown that electron-withdrawing substituents on the aryl ring can lead to lower yields, highlighting the importance of the transmetalation step. researchgate.net

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
ReactionCoupling PartnerKey ReagentsGeneral Reactivity Trend (Halide)
Suzuki-MiyauraOrganoboron compound (e.g., R-B(OH)₂)Pd Catalyst, BaseI > Br > Cl
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Pd Catalyst, Cu(I) co-catalyst, BaseI > Br > Cl

Electrophilic Aromatic Substitution Reactions on the Substituted Phenyl Ring

Further substitution on the aromatic ring of this compound would be governed by the directing effects of the existing substituents: a bromo group, a nitro group, and a bromoacetyl group.

Bromo group: Halogens are deactivating yet ortho-, para-directing. fiveable.meyoutube.comkhanacademy.org

Nitro group: This is a strongly deactivating and meta-directing group due to its powerful electron-withdrawing resonance and inductive effects. fiveable.meyoutube.comkhanacademy.org

Bromoacetyl group (an acyl group): This group is also deactivating and meta-directing. fiveable.mekhanacademy.org

In polysubstituted benzenes, the position of a new electrophilic attack is determined by the combined influence of all substituents. youtube.comucalgary.calibretexts.org When there is a conflict between directing effects, the most powerfully activating group usually dictates the regioselectivity. However, in this case, all substituents are deactivating. The directing effects are as follows:

The bromo group at C-5 directs to the ortho positions (C-4 and C-6) and the para position (C-2, which is already substituted).

The nitro group at C-2 directs to the meta positions (C-4 and C-6).

The bromoacetyl group at C-1 directs to the meta positions (C-3 and C-5, with C-5 already substituted).

Both the bromo and nitro groups direct incoming electrophiles to the C-4 and C-6 positions. The bromoacetyl group directs to C-3. Given the consensus between the bromo and nitro groups, electrophilic attack would be most likely to occur at the C-4 or C-6 positions, which are electronically deactivated but are the points of converging directing effects. Steric hindrance could further influence the preference between these two sites. The ring is, however, significantly deactivated towards electrophilic aromatic substitution due to the presence of three electron-withdrawing or deactivating groups.

Table 2: Directing Effects of Substituents on the Aromatic Ring
SubstituentPositionEffect on ReactivityDirecting Effect
-C(O)CH₂Br1DeactivatingMeta
-NO₂2DeactivatingMeta
-Br5DeactivatingOrtho, Para

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of the reactions involving this compound requires a combination of experimental and computational approaches.

Experimental Mechanistic Studies (e.g., Deuterium (B1214612) Labeling, Kinetic Isotope Effects)

Experimental techniques such as deuterium labeling and the study of kinetic isotope effects (KIEs) are invaluable for elucidating reaction mechanisms. alfa-chemistry.com

Deuterium Labeling: This technique involves replacing a hydrogen atom with a deuterium atom at a specific position in a reactant to trace its fate in the product or to probe stereochemical pathways. alfa-chemistry.com For instance, in palladium-catalyzed reactions, deuterium labeling has been used to establish the stereochemistry of steps like oxypalladation. nih.gov In the context of a Sonogashira coupling with the title compound, deuterating the terminal alkyne (R-C≡CD) could help to confirm the mechanism of proton transfer during the catalytic cycle.

Kinetic Isotope Effects (KIEs): A KIE is the change in reaction rate upon isotopic substitution. A primary KIE is observed when the bond to the isotope is broken in the rate-determining step. For example, a primary kinetic isotope effect (kH/kD ≈ 2) has been observed in some Sonogashira reactions, suggesting that the deprotonation of the alkyne by the base can be a rate-limiting or rate-influencing step. researchgate.net Studying the KIE for the Suzuki or Sonogashira coupling of this compound could reveal whether the oxidative addition of the C-Br bond to palladium or another step in the catalytic cycle is rate-determining.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms by modeling reaction pathways and the structures and energies of transition states. researchgate.netnih.gov

Suzuki and Sonogashira Reactions: DFT studies have extensively modeled the catalytic cycles of these cross-coupling reactions. The mechanism typically involves three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron or organocopper acetylide species, and reductive elimination to form the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org DFT calculations can determine the activation energies for each step, thereby identifying the rate-determining step. For example, in Suzuki-Miyaura reactions, DFT studies have shown that transmetalation is often the rate-determining step, and the presence of a base is crucial to accelerate this process. nih.gov For aryl sulfamates, DFT calculations have identified a three-membered transition state for the oxidative addition as the lowest energy pathway. nih.gov

For this compound, DFT studies could be employed to:

Predict the selectivity of the cross-coupling at the two different C-Br positions by comparing the activation barriers for oxidative addition at each site.

Analyze the electronic effects of the nitro and bromoacetyl groups on the stability of intermediates and transition states.

Elucidate the precise role of ligands on the palladium center in facilitating the reaction. researchgate.net

Model the transition states for potential intramolecular cyclization reactions.

These computational investigations would provide a detailed, atomistic understanding of the reactivity of this complex molecule, complementing experimental findings. nih.gov

Synthesis and Chemical Exploration of Derivatives and Analogs of 2 Bromo 1 5 Bromo 2 Nitrophenyl Ethanone

Systematic Structural Modifications at the Ethanone (B97240) and Aromatic Positions

The reactivity of 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone allows for a variety of structural modifications. The α-bromo ketone is a key functional group that can participate in numerous substitution and condensation reactions.

At the ethanone position, the bromine atom is a good leaving group, making it susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups. For example, reaction with various amines could lead to the formation of α-aminoketones, which are important scaffolds in medicinal chemistry. Similarly, reaction with thiols or alkoxides would yield α-thioketones and α-alkoxyketones, respectively.

The aromatic ring of this compound presents opportunities for modification as well, although the presence of a deactivating nitro group can influence the reactivity. The bromine atom on the ring could potentially undergo cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. However, the reaction conditions would need to be carefully optimized to favor reaction at the aromatic bromine over the more labile α-bromo ketone.

Stereoselective and Enantioselective Synthesis of Chiral Derivatives

The ethanone portion of this compound is prochiral, meaning that the introduction of a substituent at the α-carbon can lead to the formation of a stereocenter. The synthesis of chiral derivatives from such precursors is a significant area of research in organic chemistry.

While specific examples involving this compound are not readily found, general methodologies for the stereoselective and enantioselective synthesis of α-substituted ketones are well-established. These often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. For example, the enantioselective alkylation or amination of the enolate derived from the ketone could be achieved using a chiral phase-transfer catalyst or a chiral ligand-metal complex. The resulting chiral derivatives would be of interest for their potential biological activities, as the stereochemistry of a molecule often plays a crucial role in its interaction with biological targets.

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy in drug discovery. The this compound scaffold, with its multiple reactive sites, is a candidate for the synthesis of such hybrid molecules.

Applications in Advanced Organic Synthesis

Utilization as a Highly Versatile Synthon in Complex Molecule Construction

The utility of 2-bromo-1-(4-nitrophenyl)ethanone as a synthon stems from its nature as a bifunctional electrophile. The carbon bearing the bromine atom is highly susceptible to nucleophilic attack, while the adjacent carbonyl carbon is also an electrophilic center. This allows for sequential reactions, making it a cornerstone for constructing complex molecular architectures.

Its primary role is as a reagent in substitution and reduction reactions to form more complex molecules. The α-haloketone structure is particularly valued as a building block for preparing a wide variety of functionalized carbo- and heterocyclic compounds, which are often sought after in the design of novel pharmaceuticals.

Precursor for the Synthesis of Diverse Heterocyclic Systems (e.g., Imidazoles, Oxadiazoles, Thiazoles)

One of the most significant applications of 2-bromo-1-(4-nitrophenyl)ethanone is in the synthesis of five-membered heterocyclic rings. The classic Hantzsch thiazole (B1198619) synthesis, for instance, involves the condensation of an α-haloketone with a thioamide.

Thiazoles: The reaction of 2-bromo-1-(4-nitrophenyl)ethanone with various thiourea (B124793) or thioamide derivatives serves as a reliable and straightforward route to produce 2-amino-4-arylthiazoles and other substituted thiazoles. nih.gov For example, reacting it with a thiosemicarbazone derivative can yield complex thiazole-hydrazono-ethyl-thiazole structures. nih.gov These thiazole scaffolds are of great interest due to their prevalence in biologically active compounds and approved drugs.

Imidazoles: The synthesis of imidazole (B134444) derivatives can also be achieved using α-bromoketones. The condensation of 2-bromo-1-(4-nitrophenyl)ethanone with amidines is a common method for preparing highly substituted imidazoles. youtube.com These reactions are foundational for creating key building blocks for nitroimidazole-based drugs. researchgate.netwww.gov.uk

Oxadiazoles: While direct synthesis from 2-bromo-1-(4-nitrophenyl)ethanone is less common, it can serve as a precursor to intermediates that lead to 1,2,4-oxadiazoles. For example, derivatives of this compound can be used to synthesize various 1,3,4-oxadiazole (B1194373) structures which have been explored as potential anti-cancer agents. nih.govnih.gov The general synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylated amidoximes, which can be prepared from nitriles derived from starting materials like the title compound. researchgate.net

Table 1: Examples of Heterocyclic Systems Synthesized from 2-Bromo-1-(4-nitrophenyl)ethanone and Related Precursors

Heterocyclic SystemReactant(s)Reaction TypeSignificance/ApplicationReference
ThiazolesThiosemicarbazide or ThioamidesHantzsch Thiazole SynthesisCore structure in anticancer and antimicrobial agents. nih.govnih.govacs.org
ImidazolesAmidines, Ammonium (B1175870) Acetate (B1210297)CyclocondensationKey building blocks for nitroimidazole drugs with antibacterial and antiparasitic properties. researchgate.netwww.gov.uknih.gov
1,3,4-OxadiazolesHydrazides followed by cyclizing agentsMulti-step synthesisScaffolds for medicinal chemistry, including potential anti-breast cancer agents. nih.govnih.gov

Role in Natural Product Synthesis and Medicinal Chemistry Scaffolds

While direct incorporation into a natural product total synthesis is not widely reported, 2-bromo-1-(4-nitrophenyl)ethanone is instrumental in creating scaffolds that are central to medicinal chemistry. The heterocyclic systems it helps generate—thiazoles, imidazoles, and oxadiazoles—are privileged structures found in numerous pharmaceuticals.

For instance, thiazole-based stilbene (B7821643) analogs, synthesized using 2-bromo-1-(halophenyl)ethanone derivatives, have been identified as novel DNA topoisomerase IB inhibitors with potent cytotoxicity against human cancer cell lines. nih.gov Similarly, various thiazole derivatives synthesized from related α-bromoketones have shown potential as anticancer agents. nih.gov The nitro group on the phenyl ring can also be a key pharmacophore or be readily reduced to an amino group, providing a handle for further functionalization to explore structure-activity relationships in drug discovery programs.

Strategic Intermediate in Convergent and Divergent Synthetic Strategies

The structure of 2-bromo-1-(4-nitrophenyl)ethanone makes it well-suited for both convergent and divergent synthetic plans. nih.gov

Divergent Synthesis: As a versatile starting material, it is ideal for divergent synthesis, where a common intermediate is used to generate a library of structurally diverse compounds. nih.gov Starting from 2-bromo-1-(4-nitrophenyl)ethanone, chemists can react the α-bromo position with a wide array of nucleophiles (e.g., various thioamides, amines, carboxylates) to create a diverse set of intermediates. The resulting products can then undergo further modifications, such as reduction of the nitro group followed by diazotization or acylation, to rapidly build a library of analogs for biological screening. This approach is highly valuable in medicinal chemistry for lead optimization.

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone, ¹H and ¹³C NMR are fundamental for assigning the protons and carbons in its structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

To illustrate, consider the ¹H NMR data for the related compound 2-bromo-1-(4-nitrophenyl)ethanone. In this molecule, the methylene (B1212753) protons (CH₂) appear as a singlet at 4.46 ppm. rsc.org The aromatic protons show multiplets in the range of 8.14-8.37 ppm. rsc.org For this compound, the protons on the aromatic ring would be influenced by the presence of both the bromo and nitro substituents, leading to distinct chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is based on the analysis of analogous compounds and represents predicted values. Actual experimental data may vary.)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₂4.5 - 4.9SingletN/A
Ar-H7.8 - 8.5Multiplet~2-9
Ar-H7.8 - 8.5Multiplet~2-9
Ar-H7.8 - 8.5Multiplet~2-9

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is scarce. However, characteristic chemical shifts can be inferred from related structures. The carbonyl carbon (C=O) is expected to resonate significantly downfield, typically in the range of 188-195 ppm. The carbon of the brominated methylene group (CH₂Br) would appear around 30-35 ppm. The aromatic carbons will have distinct signals influenced by the electron-withdrawing effects of the nitro group and the halogen substituent.

For example, in 2-bromo-1-(4-nitrophenyl)ethanone, the carbonyl carbon appears at 189.85 ppm, and the methylene carbon is at 30.04 ppm. rsc.org The aromatic carbons show signals at 124.03, 130.05, 138.34, and 150.71 ppm. rsc.org

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is based on the analysis of analogous compounds and represents predicted values. Actual experimental data may vary.)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O188 - 192
CH₂Br30 - 35
C-NO₂145 - 150
C-Br (aromatic)115 - 125
C-H (aromatic)120 - 140
C-C=O (aromatic)130 - 140

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to its key functional groups. A prominent, sharp peak for the carbonyl (C=O) stretching vibration would be anticipated in the region of 1690-1710 cm⁻¹. The nitro group (NO₂) would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. The carbon-bromine (C-Br) stretching vibrations for both the aliphatic and aromatic bromides are expected in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ range.

Table 3: Predicted FTIR Absorption Bands for this compound (Note: This table is based on characteristic vibrational frequencies of functional groups.)

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Weak
C=O Stretch (Ketone)1690 - 1710Strong
Aromatic C=C Stretch1400 - 1600Medium-Strong
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1370Strong
C-Br Stretch (Aromatic)500 - 600Medium
C-Br Stretch (Aliphatic)600 - 700Medium

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying non-polar functional groups and symmetric vibrations. The symmetric stretching vibration of the nitro group, which may be weak in the FTIR spectrum, is often strong in the Raman spectrum. Similarly, the carbon-bromine bonds are expected to produce noticeable signals. The aromatic ring vibrations would also be prominent in the Raman spectrum. While specific experimental Raman data for this compound is not available, analysis of related compounds such as 2-bromo-1-(4-nitrophenyl)ethanone shows characteristic Raman shifts that would be analogous. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide its exact mass and elemental composition, has not been located in public databases. HRMS analysis is indispensable for confirming the molecular formula (C₈H₅Br₂NO₃). Furthermore, the study of its fragmentation pathways would reveal characteristic losses, such as the cleavage of the C-Br bond from the ethanone (B97240) group, loss of CO, and fragmentation of the nitro group, offering definitive structural confirmation.

X-ray Crystallography for Definitive Solid-State Structural Analysis

A definitive single-crystal X-ray diffraction study for this compound has not been reported. Such an analysis would provide unequivocal proof of its three-dimensional structure.

Crystal Packing, Supramolecular Interactions, and Hydrogen Bonding Networks

Without a solved crystal structure, a definitive analysis of the crystal packing and supramolecular interactions for this compound cannot be conducted. However, based on studies of similar molecules, it is plausible that the crystal structure would be stabilized by a network of weak intermolecular interactions. nih.gov For instance, in the crystal structure of the related compound 2-Bromo-1-(3-nitrophenyl)ethanone, an extensive array of weak C—H···O and C—H···Br hydrogen bonds, along with π–π stacking and Br···O interactions, contribute to the formation of a stable three-dimensional network. nih.gov It would be anticipated that the title compound would exhibit similar, albeit distinct, intermolecular forces dictated by the specific arrangement of its functional groups.

Conformational Preferences and Bond Geometry Analysis in the Crystalline State

The precise bond lengths, bond angles, and torsional angles of this compound in the solid state remain undetermined. X-ray crystallography would reveal the planarity of the phenyl ring and the orientation of the nitro and bromoethanone substituents. In related structures, like 2-Bromo-1-(3-nitrophenyl)ethanone, the nitro and ethanone groups lie nearly in the same plane as the benzene (B151609) ring, while the alpha-bromine atom is slightly twisted. nih.gov A similar analysis for the title compound would provide critical data on its conformational preferences in the crystalline state.

Computational and Theoretical Chemistry Studies of 2 Bromo 1 5 Bromo 2 Nitrophenyl Ethanone

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common practice to use DFT, often with the B3LYP functional and a suitable basis set like 6-311++G(d,p), to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nist.govscispace.com For instance, in a study on 2,4'-dibromoacetophenone, DFT calculations were employed to find the optimized molecular geometry. researchgate.net Such a study on 2-Bromo-1-(5-bromo-2-nitrophenyl)ethanone would reveal precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular shape.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Spatial Distribution

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nist.gov A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nist.govresearchgate.net For example, in a study of a bromo-thienyl chalcone (B49325) derivative, the HOMO-LUMO gap was calculated to understand the charge transfer within the molecule. researchgate.net FMO analysis of this compound would map the spatial distribution of these orbitals, indicating the likely sites for nucleophilic (where the HOMO is localized) and electrophilic (where the LUMO is localized) attack.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) surface analysis provides a visual representation of the charge distribution on a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic reactive sites. nist.gov Regions with negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and are prone to nucleophilic attack. nist.gov For 5-bromo-2-hydroxy pyrimidine, MEP analysis was used to identify the reactive regions of the molecule. researchgate.net A similar analysis for this compound would highlight the electron-rich areas around the oxygen atoms of the nitro and carbonyl groups and the bromine atoms, and electron-deficient areas, likely on the hydrogen atoms.

Vibrational Frequency Calculations for Spectroscopic Data Correlation

Theoretical vibrational frequency calculations are often performed using DFT to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies are typically scaled to correct for anharmonicity and the approximations inherent in the theoretical method. scispace.com These predicted spectra can then be compared with experimentally obtained spectra to aid in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and wagging of different functional groups. nist.govscispace.com For instance, in the study of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, calculated vibrational frequencies were found to be in good agreement with experimental FT-IR and Raman data. scispace.comresearchgate.net A vibrational analysis of this compound would predict the characteristic frequencies for the C=O stretch, the symmetric and asymmetric stretches of the NO2 group, and the C-Br stretches.

Conformational Analysis and Potential Energy Surface Exploration

Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis involves exploring the potential energy surface of a molecule to identify the most stable conformer(s). researchgate.net This can be achieved by systematically rotating specific bonds and calculating the energy at each step. For example, a potential energy surface scan was performed on 2-Bromo-4-nitroacetophenone to determine the most stable conformation by analyzing the torsion angle between the bromoacetone (B165879) group and the phenyl ring. researchgate.net For this compound, conformational analysis would be important to understand the preferred orientation of the bromoethanone group relative to the nitrophenyl ring, which can influence its chemical and physical properties.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can also predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). scispace.comresearchgate.net Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which correspond to the absorption maxima (λmax) in UV-Vis spectra. nist.govresearchgate.net For 5-bromo-2-ethoxyphenylboronic acid, both NMR chemical shifts and UV-Vis absorption spectra were calculated and compared with experimental data. scispace.com Theoretical predictions for this compound would provide valuable data for confirming its structure and interpreting its experimental spectra.

Future Research Directions and Emerging Opportunities for 2 Bromo 1 5 Bromo 2 Nitrophenyl Ethanone

Development of Novel, More Sustainable Synthetic Protocols

The current synthesis of α-bromo ketones often relies on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener, more efficient, and economically viable synthetic routes to 2-bromo-1-(5-bromo-2-nitrophenyl)ethanone.

One promising avenue is the exploration of one-pot syntheses starting from readily available precursors. For instance, a protocol using ammonium (B1175870) bromide and an oxidizing agent like Oxone could potentially achieve the synthesis from a corresponding secondary alcohol in a single step, proceeding through the oxidation of the alcohol to the ketone followed by in-situ oxidative bromination. chemai.io

Another sustainable approach involves the use of a bromide/bromate (B103136) couple in an aqueous acidic medium. acs.org This method avoids the use of hazardous molecular bromine and can be effective for the oxybromination of alkenes to form α-bromoketones at room temperature. acs.org Adapting this to the specific substrate, 1-(5-bromo-2-nitrophenyl)ethanone (B1281013), could offer a significantly greener alternative to conventional bromination.

Furthermore, photocatalytic methods represent a cutting-edge direction for sustainable synthesis. Visible-light photoredox catalysis can be employed for the in situ generation of bromine from bromide sources, which can then be used for the bromination of ketones. echemi.com Investigating the application of such photocatalytic systems to the synthesis of this compound could lead to milder reaction conditions and improved selectivity.

The use of flow chemistry also presents a significant opportunity for the synthesis of this compound. nih.gov Flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which can lead to higher yields, improved safety, and easier scalability compared to batch processes. nih.gov The on-demand generation of reactive intermediates in a flow system could be particularly advantageous for handling potentially hazardous reagents. nih.gov

The table below summarizes potential sustainable synthetic strategies for future investigation.

Synthetic StrategyKey FeaturesPotential Advantages
One-Pot Synthesis Sequential oxidation and bromination from a secondary alcohol precursor. chemai.ioReduced workup steps, time and solvent savings.
Bromide/Bromate System Uses a mixture of bromide and bromate salts in an acidic aqueous solution. acs.orgAvoids molecular bromine, environmentally benign. acs.org
Photocatalysis Visible-light induced generation of the brominating agent. echemi.comMild reaction conditions, high selectivity. echemi.com
Flow Chemistry Continuous processing in a microreactor. nih.govEnhanced safety, scalability, and process control. nih.gov

Exploration of Undiscovered Reactivity Pathways and Transformations

The rich functionality of this compound suggests a plethora of unexplored reactivity pathways. The presence of multiple electrophilic and potentially nucleophilic sites, along with the potential for radical and photochemical reactions, makes this compound a prime candidate for discovering novel chemical transformations.

The α-bromo ketone moiety is a well-known electrophile, susceptible to nucleophilic substitution reactions . While reactions with simple nucleophiles are expected, exploring reactions with more complex, multifunctional nucleophiles could lead to the synthesis of novel heterocyclic scaffolds. The strong electron-withdrawing nature of the nitro group is known to enhance the reactivity of the aromatic ring towards nucleophilic aromatic substitution (SNAr). stackexchange.com This suggests that the bromine atom at the 5-position could be selectively displaced by nucleophiles under appropriate conditions. stackexchange.com The interplay between the reactivity of the α-bromo ketone and the aromatic bromine atoms warrants a detailed investigation to understand the selectivity and to develop synthetic protocols for selective functionalization at either position.

The presence of the ortho-nitro group opens the door to unique photochemical transformations . It is known that α-(2-nitrophenyl)ketones can undergo photoinduced intramolecular oxygen transfer from the nitro group to the benzylic position, leading to the formation of cyclic hydroxamates. rsc.org Investigating the photochemical behavior of this compound could unveil novel rearrangement reactions and provide access to complex molecular architectures that are difficult to synthesize through conventional means.

Furthermore, the study of reactions involving the ketone functionality itself is a promising area. While nucleophilic additions to the carbonyl group are fundamental, exploring more advanced transformations, such as those involving transition metal catalysis, could be fruitful. For example, recent advances have enabled the conversion of aromatic ketones into aromatic esters through a one-pot Claisen and retro-Claisen reaction sequence, which could be a potential transformation pathway for this compound.

The following table outlines potential areas for reactivity exploration.

Reactivity TypeKey Functional Groups InvolvedPotential Outcomes
Nucleophilic Substitution α-Bromo ketone, Aromatic bromineSynthesis of novel heterocyclic compounds, selective functionalization.
Photochemical Reactions ortho-Nitro group, KetoneIntramolecular rearrangements, formation of cyclic hydroxamates. rsc.org
Carbonyl Transformations KetoneConversion to esters, exploration of novel C-C bond formations.
Radical Reactions Bromine atomsPotential for radical-mediated cyclization and coupling reactions.

Advanced Applications in Materials Science and Interdisciplinary Fields

The unique structural features of this compound, particularly the presence of multiple halogen atoms and a nitro group, make it an interesting candidate for applications in materials science, especially in the field of crystal engineering . nih.gov The ability of bromine and nitro groups to participate in various non-covalent interactions, such as halogen bonding and hydrogen bonding, can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of materials with desired properties. nih.govnih.gov

Future research could focus on the synthesis of co-crystals of this compound with other molecules to create supramolecular structures with specific functionalities. nih.gov The interplay of different intermolecular interactions could lead to the design of materials with interesting optical, electronic, or mechanical properties. The study of the crystal structure of this compound and its derivatives could provide valuable insights into the principles of crystal engineering and guide the design of new functional materials. nih.govrsc.org

The high density of electron-withdrawing groups in this molecule also suggests potential applications in the development of electron-deficient materials for use in organic electronics. Aromatic nitro compounds are known to have applications in the synthesis of dyes, and the specific substitution pattern of this molecule could lead to interesting chromophoric properties.

Moreover, the reactivity of the α-bromo ketone moiety makes it a versatile building block for the synthesis of more complex molecules that could find applications in various interdisciplinary fields. For example, α-haloketones are key intermediates in the synthesis of a wide range of biologically active compounds and pharmaceuticals. nih.gov

Application AreaRelevant Structural FeaturesPotential Research Directions
Crystal Engineering Bromine atoms, Nitro groupDesign and synthesis of co-crystals with tailored properties, study of non-covalent interactions. nih.govnih.gov
Organic Electronics Electron-deficient aromatic ringExploration as a building block for n-type organic semiconductors.
Functional Dyes Chromophoric systemSynthesis and characterization of novel dyes with specific absorption and emission properties.
Medicinal Chemistry Reactive α-bromo ketoneUse as a scaffold for the synthesis of new bioactive molecules. nih.gov

Integration of Machine Learning and AI in Compound Design and Reaction Optimization

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery. chemcopilot.com These powerful computational tools can be leveraged to accelerate the development and understanding of this compound and its derivatives.

Furthermore, ML models can be trained to predict reaction outcomes and optimize reaction conditions . chemical.aibeilstein-journals.org By inputting the reactants and desired product, an AI model can suggest the optimal solvent, catalyst, temperature, and reaction time to maximize the yield and minimize byproducts. chemical.ai This is particularly valuable for the multi-step synthesis of complex molecules where experimental optimization can be a tedious and costly process. For instance, an AI platform could systematically navigate the parameter space for the synthesis of the target compound, flagging potential risks and offering solutions based on existing literature. chemical.ai

In the context of compound design , machine learning can be used to predict the properties of novel derivatives of this compound. By creating a library of virtual compounds based on this scaffold, ML models can predict their potential for specific applications, such as their binding affinity to a biological target or their electronic properties for materials science applications. This allows for the in silico screening of a large number of compounds, prioritizing the most promising candidates for synthesis and experimental validation.

AI/ML ApplicationDescriptionPotential Impact on Research
Retrosynthesis AI algorithms propose synthetic routes by deconstructing the target molecule. chemai.ioarxiv.orgFaster and more efficient planning of syntheses, discovery of novel routes. chemai.io
Reaction Optimization ML models predict optimal reaction conditions (solvent, temperature, etc.). chemical.aibeilstein-journals.orgReduced experimental effort, higher yields, and improved sustainability. chemical.ai
Compound Design ML models predict the properties of virtual derivatives.In silico screening of new compounds for specific applications, accelerating discovery.
Property Prediction AI predicts physicochemical and biological properties.Prioritization of synthetic targets with desired characteristics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.